molecular formula C15H13Cl2NO2S B5632407 N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide

Cat. No. B5632407
M. Wt: 342.2 g/mol
InChI Key: AMROKPOQUCNJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. It has been extensively studied for its potential applications in the field of cancer research due to its ability to inhibit the activity of matrix metalloproteinases (MMPs).

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide inhibits MMP activity by binding to the active site of the enzyme, thereby preventing the degradation of ECM proteins. This leads to the accumulation of ECM proteins around the tumor, which inhibits tumor invasion and metastasis.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of MMPs, which leads to the accumulation of ECM proteins around the tumor. Physiologically, it reduces tumor growth and metastasis in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide in lab experiments is its ability to inhibit MMP activity, which is a crucial step in tumor invasion and metastasis. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide. One potential direction is the development of more potent MMP inhibitors based on the structure of N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide. Another direction is the investigation of the potential use of N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide in the treatment of other diseases, such as rheumatoid arthritis, may also be explored.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final step involves the addition of sodium hydroxide to obtain the desired compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the activity of MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. MMPs are overexpressed in various types of cancer and are associated with tumor invasion and metastasis. Inhibition of MMP activity by N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to reduce tumor growth and metastasis in preclinical studies.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMROKPOQUCNJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)sulfanylacetamide

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